molecular formula C6H18Cl2N2 B6261928 (3-aminopropyl)trimethylazanium chloride hydrochloride CAS No. 3399-68-6

(3-aminopropyl)trimethylazanium chloride hydrochloride

Cat. No. B6261928
CAS RN: 3399-68-6
M. Wt: 189.1
InChI Key:
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Description

“(3-aminopropyl)trimethylazanium chloride hydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It has a molecular weight of 189.12 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN+©CCCN.Cl.[Cl-] . The InChI code for this compound is 1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . It has a melting point of 111-112 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

(3-aminopropyl)trimethylazanium chloride hydrochloride has a wide range of applications in scientific research. It is used as a surfactant in nanotechnology applications, as it can be used to stabilize colloidal particles and improve the efficiency of nanoscale processes. It is also used in biochemistry as a reagent for the synthesis of peptides, and as a catalyst for organic reactions. This compound has also been used to study the structure and properties of biological membranes, and to study the interaction of proteins and lipids.

Mechanism of Action

(3-aminopropyl)trimethylazanium chloride hydrochloride’s mechanism of action is based on its cationic surfactant properties. Its positively charged head group interacts with the negatively charged head groups of other molecules, forming an electrostatic bond. This electrostatic bond allows this compound to interact with biological membranes and proteins, and to form micelles and vesicles. This allows it to be used to stabilize colloidal particles, to control the diffusion of molecules, and to facilitate the transport of ions and molecules across cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of proteins and lipids in aqueous solutions, and to increase the permeability of cell membranes. It has also been shown to increase the stability of proteins and lipids, and to reduce the aggregation of proteins. In addition, this compound has been shown to have an antimicrobial effect, and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

(3-aminopropyl)trimethylazanium chloride hydrochloride has several advantages for laboratory experiments. It is highly soluble in both water and organic solvents, making it easy to use and store. It is also relatively inexpensive, and can be easily synthesized in a laboratory setting. However, this compound also has some drawbacks. It is not very stable in acidic or alkaline solutions, and its solubility decreases in high concentrations. In addition, its cationic surfactant properties can cause unwanted interactions with other molecules.

Future Directions

(3-aminopropyl)trimethylazanium chloride hydrochloride has a wide range of potential applications in scientific research and laboratory experiments. Its ability to interact with biological membranes and proteins makes it a promising tool for studying the structure and properties of biological membranes, and for developing new methods for drug delivery. In addition, its antimicrobial properties make it a potential candidate for developing new antimicrobial agents. Finally, its solubility in both water and organic solvents makes it a promising tool for developing new nanoscale processes.

Synthesis Methods

(3-aminopropyl)trimethylazanium chloride hydrochloride can be synthesized by reacting 3-aminopropyltrimethylammonium chloride (APTMAC) with hydrochloric acid. The reaction is typically performed in an aqueous solution, and the resulting product is a white solid. The reaction can be further enhanced by adding a catalytic amount of sodium hydroxide. The reaction is relatively simple and can be performed in a laboratory setting.

Safety and Hazards

“(3-aminopropyl)trimethylazanium chloride hydrochloride” is classified as a dangerous substance. It has hazard statements H315, H318, H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-aminopropyl)trimethylazanium chloride hydrochloride involves the reaction of 3-aminopropyltrimethylammonium hydroxide with hydrochloric acid.", "Starting Materials": [ "3-aminopropyltrimethylammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Add 3-aminopropyltrimethylammonium hydroxide to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain (3-aminopropyl)trimethylazanium chloride hydrochloride" ] }

CAS RN

3399-68-6

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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